molecular formula C15H21ClN2O2 B2983237 tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate CAS No. 2504203-39-6

tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate

Cat. No.: B2983237
CAS No.: 2504203-39-6
M. Wt: 296.8
InChI Key: FDMGABBPIANHBN-UHFFFAOYSA-N
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Description

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate is a small molecule inhibitor developed by Ionis Pharmaceuticals. It is designed to target the RNA responsible for producing the protein dystrophia myotonica-protein kinase, which is implicated in the neuromuscular disorder myotonic dystrophy type 1. This compound has a molecular formula of C15H21ClN2O2 and a molecular weight of 296.8 g/mol.

Scientific Research Applications

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential to modulate RNA and protein interactions.

    Medicine: It is being investigated for its therapeutic potential in treating myotonic dystrophy type 1.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

Action Environment

The compound is a white solid with a melting point of around 150-155°C. It should be stored in a sealed container in a dry environment at 2-8°C . These factors could influence the compound’s action, efficacy, and stability. For example, if the compound is not stored properly, it could degrade and lose its effectiveness. Additionally, the compound’s solubility could affect its distribution within the body and thus its efficacy.

Safety and Hazards

The safety information for Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

The synthesis of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves several steps. Initially, 6-chloropyridin-3-ylmethanol is reacted with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide. The product is then purified using standard techniques like column chromatography. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate is unique due to its specific targeting of RNA responsible for dystrophia myotonica-protein kinase production. Similar compounds include:

    This compound analogs: These compounds have similar structures but may differ in their substituents or functional groups.

    Other small molecule inhibitors: Compounds like antisense oligonucleotides and small interfering RNAs also target RNA but through different mechanisms.

This compound stands out due to its specific application in treating myotonic dystrophy type 1 and its unique mechanism of action.

Properties

IUPAC Name

tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMGABBPIANHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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